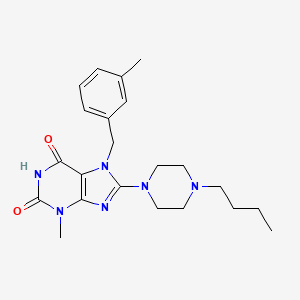

4-((3-chloropyridin-4-yl)oxy)-N,N-dimethylpiperidine-1-sulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of sulfonamide derivatives often involves multistep reactions that provide a pathway to a variety of structurally diverse compounds. A one-pot synthesis approach has been developed for creating N-(Imidazo[1,2-a]pyridin-3-yl)- and N-(Imidazo[2,1-b][1,3]thiazol-5-yl)sulfonamides, demonstrating the versatility and efficiency of modern synthetic methods in generating complex sulfonamide structures (Rozentsveig et al., 2013).

Molecular Structure Analysis

The molecular structure of sulfonamide derivatives can be complex, with multiple functional groups contributing to their chemical behavior and biological activity. The solid-state examination of conformationally diverse sulfonamide receptors based on various core structures revealed the importance of N-H hydrogen bonds in dimer formation, showcasing the structural versatility of these compounds (Berryman et al., 2015).

Chemical Reactions and Properties

Sulfonamide derivatives undergo various chemical reactions, enabling the creation of a wide range of compounds with potential biological activities. For instance, the cross-coupling of 3-bromopyridine and sulfonamides, catalyzed by CuI, results in the synthesis of N-(3-Pyridinyl)-substituted secondary and tertiary sulfonamides (Han, 2010). These reactions highlight the chemical flexibility and reactivity of sulfonamide derivatives.

Physical Properties Analysis

The physical properties of sulfonamide derivatives, such as solubility, melting point, and crystalline structure, are crucial for their application in different fields. The crystal structure analysis of sulfamethazine solvates with pyridine and 3-methylpyridine provided insights into the significant role of solvent molecules in drug development, demonstrating how solvates can influence the physicochemical properties of active pharmaceutical ingredients (Patel & Purohit, 2017).

Scientific Research Applications

Synthesis and Complexation with Metal Ions

Tosylated aminopyridines, including derivatives structurally similar to the specified compound, have been synthesized and complexed with Ni(II) and Fe(II) ions. These complexes were characterized using various spectroscopic techniques, indicating that the sulfonamide derivative acts as a neutral ligand towards these metals. Such complexation can enhance the biological and catalytic potential of these ligands in pharmaceutical and chemical industries (Orie et al., 2021).

Antibacterial and Antifungal Activity

Several studies have synthesized novel sulfonamide derivatives with potential antibacterial and antifungal activities. These compounds have shown significant activity against various bacterial and fungal strains, suggesting their potential application as new therapeutic agents. For example, new sulfonamides synthesized from Ampyrone demonstrated significant antimicrobial activities (Badgujar et al., 2018). Similarly, novel sulfonamide isoxazolo[5,4-b]pyridines exhibited antimicrobial activity towards Pseudomonas aeruginosa and Escherichia coli, indicating their potential as antibacterial agents (Poręba et al., 2015).

Anticancer Activity

Compounds bearing the sulfonamide fragment have been synthesized and evaluated for their anticancer activity. For instance, novel pyridin-N-ethyl-N-methylbenzenesulfonamides were synthesized and showed efficient anticancer and antimicrobial activities, demonstrating their potential as dual-function therapeutic agents (Debbabi et al., 2017). Additionally, certain sulfonamide derivatives have been found to activate pro-apoptotic genes via p38/ERK phosphorylation in cancer cells, highlighting a possible mechanism through which these compounds exert their anticancer effects (Cumaoğlu et al., 2015).

Mechanism of Action

Mode of Action

It is likely that the compound interacts with its targets in a way that alters their function, leading to changes in cellular processes . The specific nature of these interactions and the resulting changes are areas of ongoing research.

Pharmacokinetics

These properties are crucial for understanding the bioavailability of the compound, which refers to the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other molecules can affect how the compound interacts with its targets and carries out its functions.

This highlights the vast potential for future studies to uncover the therapeutic potential of this compound .

Safety and Hazards

Future Directions

properties

IUPAC Name |

4-(3-chloropyridin-4-yl)oxy-N,N-dimethylpiperidine-1-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18ClN3O3S/c1-15(2)20(17,18)16-7-4-10(5-8-16)19-12-3-6-14-9-11(12)13/h3,6,9-10H,4-5,7-8H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PMJXKEWONKHUOE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)S(=O)(=O)N1CCC(CC1)OC2=C(C=NC=C2)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18ClN3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

319.81 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![ethyl 4-(2-(benzo[d][1,3]dioxole-5-carboxamido)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carbonyl)piperazine-1-carboxylate](/img/structure/B2488493.png)

![2-(3-Cyclopentyl-1-bicyclo[1.1.1]pentanyl)-2-(phenylmethoxycarbonylamino)acetic acid](/img/structure/B2488494.png)

![N-[2-(3-cyclopropyl-2,2-dioxo-1,3-dihydro-2lambda6,1,3-benzothiadiazol-1-yl)ethyl]-3,4-diethoxybenzamide](/img/structure/B2488495.png)

![2-{[2-(1,3-Benzoxazol-2-yl)propan-2-yl]amino}phenol](/img/structure/B2488504.png)

![7-[(2-chlorophenyl)methyl]-1,3-dimethyl-8-[(2-methylprop-2-en-1-yl)sulfanyl]-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2488505.png)

![Methyl 2-amino-3-(5H-pyrrolo[2,3-b]pyrazin-7-yl)propanoate](/img/structure/B2488506.png)

![N-(3-chloro-4-methylphenyl)-2-((9-phenylpyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)acetamide](/img/no-structure.png)